![molecular formula C10H12F3NO B2562434 N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide CAS No. 2411306-19-7](/img/structure/B2562434.png)
N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide, commonly known as TFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFB is a small molecule that belongs to the class of alkynes and has a unique chemical structure that makes it an attractive target for synthetic chemists.
Wirkmechanismus
The mechanism of action of TFB is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. TFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
TFB has been shown to have a number of biochemical and physiological effects. Studies have shown that TFB can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. TFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TFB has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB is its high purity and stability, which makes it an attractive target for synthetic chemists. TFB is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of TFB is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TFB. One area of interest is the development of new synthetic methods for the production of TFB. Another area of interest is the development of new applications for TFB in the field of cancer research, such as the use of TFB as a therapeutic agent for the treatment of cancer. Additionally, there is a need for further research on the mechanism of action of TFB and its potential effects on human health.
Synthesemethoden
The synthesis of TFB involves a multi-step process that requires expertise in synthetic chemistry. One of the most commonly used methods for the synthesis of TFB is the Sonogashira coupling reaction. This reaction involves the coupling of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a base. The reaction typically takes place under mild conditions and yields high purity TFB.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application for TFB is in the field of cancer research. Studies have shown that TFB has potent anti-cancer activity and can induce cell death in cancer cells. TFB has also been studied for its potential use as a molecular probe for imaging studies.
Eigenschaften
IUPAC Name |
N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-9(15)14-8-4-7(5-8)6-10(11,12)13/h7-8H,4-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMVVFZGUCMLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


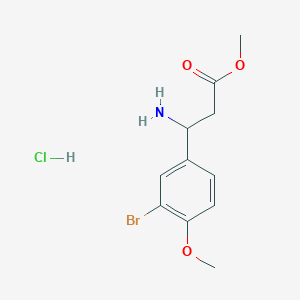
![2-benzamido-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2562356.png)
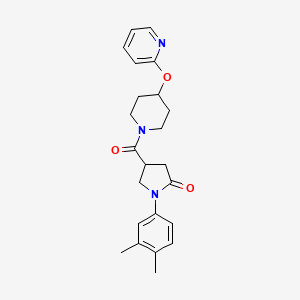
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

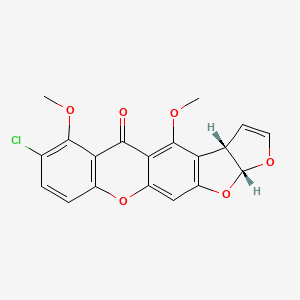
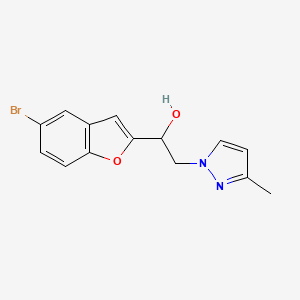
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)
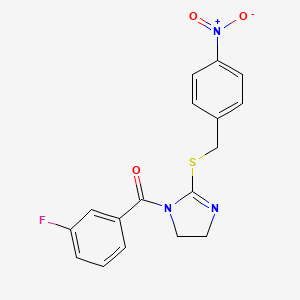
![N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2562371.png)
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)
